4-Aminopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Discovery and Development:

-Aminopiperidine serves as a valuable building block for synthesizing various drug candidates targeting different diseases. Research has explored its potential in developing:

- Antiviral Agents: Studies have shown the effectiveness of 4-aminopiperidine derivatives in inhibiting the Hepatitis C virus (HCV) assembly process, potentially leading to novel therapeutic strategies [].

- Anticancer Agents: Specific 4-aminopiperidine analogs exhibit growth inhibitory effects on neuroblastoma cells, suggesting their potential in cancer treatment [].

- Other Therapeutic Targets: Researchers are also investigating 4-aminopiperidine derivatives as potential candidates for treating various conditions, including malaria, Alzheimer's disease, and cardiovascular disorders [, , ].

Chemical Intermediate and Building Block:

-Aminopiperidine serves as a versatile building block for synthesizing various complex molecules, including:

4-Aminopiperidine is a bicyclic organic compound with the molecular formula . It consists of a piperidine ring with an amino group at the fourth position. This compound is characterized by its basicity due to the presence of the amino group, which can participate in various

4-Aminopiperidine is a corrosive and irritant compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure.

- Safety Information:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound.

- Work in a well-ventilated area and avoid contact with skin, eyes, and clothing.

- Store the compound in a cool, dry place away from incompatible materials.

- N-dealkylation: This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of 4-aminopiperidine derivatives .

- Formation of Imine: 4-Aminopiperidine can react with carbonyl compounds to form imines, which are important intermediates in organic synthesis .

- Ugi Reaction: This four-component reaction can be utilized to synthesize derivatives of 4-aminopiperidine, such as 4-aminopiperidine-4-carboxylic acid .

The biological activity of 4-aminopiperidine and its derivatives has been extensively studied. They exhibit a range of pharmacological effects:

- Antihistamine Properties: Some derivatives are known to act as antihistamines, providing relief from allergic reactions.

- CNS Activity: Compounds containing the 4-aminopiperidine structure have shown potential in modulating central nervous system activity, making them candidates for treating neurological disorders .

- Metabolic Pathways: The metabolism of 4-aminopiperidine is primarily mediated by cytochrome P450 enzymes, indicating its relevance in drug interactions and pharmacokinetics .

Several methods exist for synthesizing 4-aminopiperidine:

- Ugi Reaction: A four-component reaction that allows for the synthesis of various derivatives efficiently .

- Reduction of Oximes: Starting from piperidones or related compounds, oximes can be reduced to yield 4-aminopiperidine .

- Catalytic Hydrogenation: This method involves the hydrogenation of imines derived from piperidines and carbonyl compounds, providing a straightforward route to obtain 4-aminopiperidine .

4-Aminopiperidine has several applications in pharmaceutical chemistry:

- Drug Development: It serves as a building block for synthesizing various therapeutic agents, including analgesics and antihistamines.

- Research Tool: Due to its ability to interact with biological targets, it is used in research to explore new drug candidates and mechanisms of action.

Studies on the interactions of 4-aminopiperidine with cytochrome P450 enzymes reveal important insights into its metabolic fate. The binding patterns and reactivity with CYP3A4 have been analyzed using molecular docking and quantum mechanics-based calculations. These studies highlight how structural modifications can influence metabolic pathways and pharmacological properties .

Several compounds share structural similarities with 4-aminopiperidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Piperidine | Saturated heterocycle | Lacks amino group; primarily used as a solvent. |

| 1-Aminopiperidine | Isomer | Amino group at the first position; different reactivity profile. |

| 3-Aminopiperidine | Isomer | Amino group at the third position; distinct pharmacological effects. |

| 4-Aminobutyric Acid | Linear derivative | Acts as a neurotransmitter; involved in inhibitory signaling in the CNS. |

Uniqueness of 4-Aminopiperidine

What sets 4-aminopiperidine apart from its analogs is its specific positioning of the amino group on the piperidine ring, which significantly influences its biological activity and chemical reactivity. Its ability to undergo N-dealkylation via cytochrome P450 enzymes further enhances its relevance in drug metabolism studies.

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 13035-19-3 |

| Melting Point | 25 °C |

| Boiling Point | 65 °C at 18 mmHg |

| Density | 0.945 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4910 |

| pKa (Predicted) | 10.37 ± 0.20 |

| Physical Form | Off-white to yellow powder |

| Storage Conditions | Under inert gas (N2 or Ar), 2–8 °C |

| Hygroscopic Nature | Yes |

4-Aminopiperidine appears as a crystalline powder sensitive to moisture, requiring careful storage under inert atmosphere to maintain stability.

Synthetic Methodologies and Chemical Modification Strategies

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) techniques have been adapted for the efficient construction of 4-Aminopiperidine derivatives, particularly in combinatorial chemistry and drug discovery. SPS enables facile purification and automation by anchoring the piperidine scaffold to a solid support, allowing sequential functionalization of the amino group at the 4-position. Recent protocols utilize resin-bound intermediates with optimized linker chemistry to enhance yield and stereochemical control.

Advantages of SPS for 4-Aminopiperidine derivatives include:

- Rapid assembly of diverse libraries

- Simplified purification via filtration and washing

- Compatibility with various protecting groups for selective modification

This approach has been instrumental in generating analogs for medicinal chemistry programs targeting neurological and oncological indications.

Optimal Protection and Deprotection Strategies

The amino group in 4-Aminopiperidine is highly reactive, necessitating protection during multi-step syntheses. Common protecting groups include:

- Boc (tert-butoxycarbonyl): Stable under neutral/basic conditions, removable by acid treatment.

- Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, compatible with solid-phase peptide synthesis.

- Cbz (benzyloxycarbonyl): Removable by catalytic hydrogenation.

Optimal protection strategies balance stability during subsequent reactions with mild deprotection conditions to avoid degradation of sensitive functionalities. For example, Boc protection is favored in catalytic hydrogenation steps to prevent premature amine exposure.

Catalytic Hydrogenation Techniques for Derivative Synthesis

Catalytic hydrogenation is a key methodology to reduce intermediates or remove protecting groups in 4-Aminopiperidine chemistry. Typical catalysts include palladium on carbon (Pd/C) or platinum oxide under mild hydrogen pressure.

Applications include:

- Removal of Cbz protecting groups without affecting the piperidine ring.

- Saturation of unsaturated intermediates to generate saturated 4-Aminopiperidine derivatives.

- Synthesis of hydrogenated analogs with improved pharmacokinetic profiles.

Careful control of reaction conditions (temperature, pressure, catalyst loading) is critical to prevent over-reduction or ring opening.

Recent Advances in Alkylation and Acylation Reactions

Alkylation and acylation at the 4-amino position of piperidine have been extensively explored to diversify the chemical space of 4-Aminopiperidine derivatives.

- Alkylation: Employing alkyl halides or sulfonates under basic conditions, often with phase-transfer catalysts, to introduce alkyl chains or functional groups.

- Acylation: Using acid chlorides, anhydrides, or activated esters to form amide bonds, enabling conjugation with bioactive moieties.

Recent advances include:

- Use of microwave-assisted alkylation to reduce reaction times.

- Selective mono-alkylation techniques to avoid poly-substitution.

- Catalytic systems enabling regioselective acylation.

These modifications enhance biological activity and solubility profiles of derivatives for pharmaceutical applications.

Green Chemistry Approaches for Sustainability

Sustainable synthesis of 4-Aminopiperidine and its derivatives has gained attention to minimize environmental impact.

Key green chemistry strategies include:

- Use of water or bio-based solvents instead of toxic organic solvents.

- Catalytic processes with reusable heterogeneous catalysts to reduce waste.

- Energy-efficient methods such as microwave or ultrasound-assisted synthesis.

- Avoidance of hazardous reagents and minimizing protective group usage.

These approaches align with industrial goals for eco-friendly manufacturing of 4-Aminopiperidine-based compounds.

Research Findings and Applications

4-Aminopiperidine serves as a crucial intermediate in synthesizing pharmaceuticals, including antipsychotics, analgesics, and anticancer agents. Its structural motif is integral to molecules targeting neurological receptors and enzymes.

Recent studies highlight:

- Its role in the design of p53-MDM2 interaction inhibitors, relevant to cancer therapy.

- Use in combinatorial libraries for screening novel bioactive compounds.

- Development of derivatives with improved blood-brain barrier permeability.

Computational and experimental approaches have been combined to optimize transport and activity of 4-Aminopiperidine derivatives in biological systems.

Summary Table: Key Synthetic Techniques for 4-Aminopiperidine

| Technique | Description | Advantages | Challenges |

|---|---|---|---|

| Solid-Phase Synthesis | Resin-bound synthesis of derivatives | Automation, purification ease | Resin loading variability |

| Protection/Deprotection | Boc, Fmoc, Cbz groups for amine protection | Selectivity, mild conditions | Compatibility with other steps |

| Catalytic Hydrogenation | Pd/C or Pt catalysts for reduction | Mild, efficient | Over-reduction risk |

| Alkylation/Acylation | Introduction of alkyl/acyl groups | Structural diversity | Control of mono-substitution |

| Green Chemistry Approaches | Eco-friendly solvents and catalysts | Sustainability, reduced waste | Scale-up and cost considerations |

Illustrations

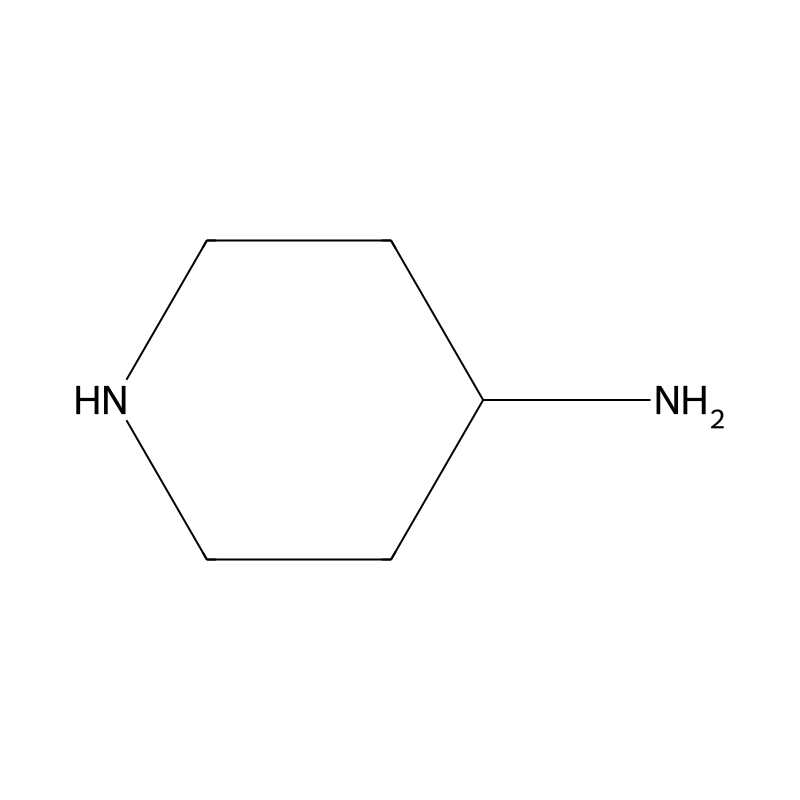

Figure 1. Chemical structure of 4-Aminopiperidine (C5H12N2):

Figure 2. Representative synthetic scheme for Boc protection and catalytic hydrogenation of 4-Aminopiperidine:

4-Aminopiperidine + Boc2O → Boc-protected intermediateBoc-protected intermediate + H2/Pd-C → Deprotected amine or saturated derivativeThis detailed overview of 4-Aminopiperidine highlights its chemical versatility and the advanced synthetic methodologies enabling its use in pharmaceutical and chemical research. The integration of traditional and green chemistry techniques ensures sustainable development of novel derivatives with significant therapeutic potential.

Substituent Effects on Biological Activity

The systematic investigation of substituent effects on 4-aminopiperidine derivatives has revealed critical insights into the relationship between molecular structure and biological activity. The positioning and electronic nature of substituents significantly influence the pharmacological properties of these compounds across diverse therapeutic targets.

Electronic Effects of Substituents

The electronic properties of substituents attached to the piperidine ring profoundly affect biological activity through multiple mechanisms. Electron-withdrawing groups, particularly halogens, have demonstrated the ability to enhance selective inhibition of target enzymes while modulating the electronic distribution within the piperidine scaffold [1] [2]. The incorporation of fluorine substituents has shown particularly interesting effects, with 3-fluoro-4-aminopyridine derivatives exhibiting significantly enhanced potency when the fluorine is positioned in the axial orientation [3] [4]. This enhancement is attributed to the antiparallel arrangement of the carbon-fluorine bond relative to the nitrogen-hydrogen bond in the protonated substrate, resulting in increased relative basicity compared to equatorial systems [4].

Conversely, electron-donating groups such as methoxy and methyl substituents promote selective inhibition of specific enzyme isoforms, particularly in monoamine oxidase systems [1] [5]. The para-hydroxyl substitution on piperidine rings has been shown to demonstrate maximum inhibitory activity against monoamine oxidase enzymes, with half-maximal inhibitory concentration values of 0.01446 ± 0.00183 micromolar for monoamine oxidase A and 0.01572 ± 0.00192 micromolar for monoamine oxidase B [5]. This remarkable potency indicates that the addition of hydroxyl functionality significantly increases the enzyme inhibitory effect through enhanced hydrogen bonding capacity [5].

Positional Effects and Steric Considerations

The positional arrangement of substituents on the piperidine ring creates distinct steric and electronic environments that dramatically influence biological activity. Research on 4-aminopyridine derivatives has demonstrated that 3-methyl-4-aminopyridine exhibits approximately 7-fold greater potency than the parent compound, while 3-methoxy and 3-trifluoromethyl derivatives show 3- to 4-fold reduced potency [3]. The 2-trifluoromethyl analog displays a dramatic 60-fold reduction in activity, highlighting the critical importance of substituent positioning [3].

The investigation of nitrogen substitution patterns reveals that piperidine ring nitrogen substitution generally decreases activity due to tertiary amine formation, which reduces basicity and affects membrane permeability [6]. However, specific substitutions can maintain or even enhance activity under certain conditions. Methyl substitution at the nitrogen position maintains good activity and can be 7-fold more potent than the parent compound in some cases, while ethyl substitution provides moderate activity retention with improved metabolic stability [6] [2].

Substituent Size and Flexibility

The size and flexibility of substituents play crucial roles in determining biological activity. Bulky aliphatic substituents such as propyl and butyl chains require flexible linkers to improve activity by avoiding steric hindrance [6] [2]. The optimal linker length has been determined to be 2-5 carbons for conjugated systems, providing the necessary spatial arrangement for optimal target interaction [5]. Research on cytochrome P450 metabolism has shown that flexible three-alpha substituents can avoid unfavorable interactions with binding sites of dopamine, serotonin, and norepinephrine transporters [7].

The incorporation of aromatic substituents generally improves activity by providing additional binding interactions through pi-pi stacking and hydrophobic contacts [6] [2]. However, the positioning of these aromatic groups must be carefully optimized to avoid steric clashes with the target binding site [8].

Impact of Piperidine Ring Modifications

The structural modification of the piperidine ring itself represents a fundamental approach to optimizing the biological activity of 4-aminopiperidine derivatives. These modifications encompass ring substitutions, conformational constraints, and bioisosteric replacements that alter the three-dimensional structure and electronic properties of the scaffold.

Ring Substitution Patterns

The systematic substitution of the piperidine ring at different positions has revealed distinct structure-activity relationships. The 4-position amino group serves as a critical hydrogen bond donor, particularly in interactions with cytochrome P450 enzymes where it forms a strong hydrogen bond with the hydroxyl group of serine 119 at the B-C loop region [2] [9]. This interaction is essential for juxtaposing the piperidine moiety in proximity to the heme porphyrin for catalytic activity [9].

Substitutions at the 3-position of the piperidine ring have shown variable effects depending on the electronic nature of the substituent. Electron-withdrawing groups at the third or fourth position may produce nonselective monoamine oxidase inhibitors, while electron-donating groups such as methoxy and methyl groups incorporated at these positions promote selective inhibition of monoamine oxidase B [5]. The preference for para-substitution over meta-substitution has been consistently observed, with para-substituted compounds demonstrating superior inhibitory activity [5].

Conformational Effects

The conformational flexibility of the piperidine ring significantly influences biological activity through effects on binding affinity and selectivity. The piperidine ring adopts a chair conformation in most biologically active compounds, and this conformational preference is maintained across various derivatives [10]. The introduction of conformational constraints through ring fusion or substituent-induced rigidity can enhance binding affinity by reducing the entropic penalty of binding [10].

Research on fagopyrin molecules containing piperidine substituents has demonstrated that conformational changes leading to the formation of intramolecular hydrogen bonds can stabilize specific conformations and influence biological activity [10]. The ability to form OHN hydrogen bonds in the bay region of these molecules provides conformational flexibility that may be exploited for activity optimization [10].

Bioisosteric Replacements

The exploration of bioisosteric replacements for the piperidine ring has provided insights into the essential features required for biological activity. The replacement of the piperidine nitrogen with other heteroatoms or the modification of ring size can dramatically alter activity profiles [5]. Studies comparing piperidine and piperazine derivatives have shown that the protonation state differences between these scaffolds significantly affect binding affinity and selectivity [11].

The investigation of morpholine as a bioisosteric replacement for piperidine has revealed that while structural similarity exists, the oxygen heteroatom in morpholine provides different electronic properties that can be exploited for specific applications [12]. The N-dealkylation of morpholine-containing compounds proceeds with moderate efficiency, suggesting that this bioisosteric replacement may provide metabolic advantages in certain contexts [12].

Role of Hydrogen Bonding in Receptor Interactions

Hydrogen bonding represents the fundamental interaction modality through which 4-aminopiperidine derivatives achieve their biological effects. The systematic analysis of hydrogen bonding patterns has revealed the critical importance of both hydrogen bond donor and acceptor capabilities in determining binding affinity, selectivity, and functional activity.

Hydrogen Bond Donor Capabilities

The 4-amino group of piperidine derivatives serves as a critical hydrogen bond donor in numerous biological interactions. In cytochrome P450 3A4 binding, the amino group forms a strong hydrogen bond with the hydroxyl group of serine 119, positioning the substrate optimally for N-dealkylation [2] [9]. This interaction occurs at a distance of 3-4 Angstroms and is essential for the catalytic mechanism [9]. The strength of this hydrogen bond is enhanced by the electronic properties of the amino group, which can serve as both donor and acceptor depending on the protonation state [9].

The investigation of sigma-1 receptor interactions has revealed that 4-aminopiperidine derivatives form bidentate salt bridge interactions involving the piperidine nitrogen and the carboxylate groups of glutamate 172 and aspartate 126 residues [8]. These interactions are stabilized by additional hydrogen bonds with the side chain of glutamate 172, resulting in high-affinity binding with dissociation constants in the nanomolar range [8].

Hydrogen Bond Acceptor Properties

The nitrogen lone pair of the piperidine ring serves as a hydrogen bond acceptor in many biological interactions. The accessibility of this lone pair for intermolecular interactions is crucial for binding affinity and can be modulated through conformational constraints or electronic effects [13]. The investigation of DNA base interactions has provided insights into the geometric requirements for optimal hydrogen bond acceptor function [14].

The analysis of monoamine oxidase interactions has shown that the piperidine nitrogen can accept hydrogen bonds from active site residues, contributing to the overall binding affinity [5]. The entrance cavity of monoamine oxidase B contains residues such as isoleucine 199, tyrosine 326, leucine 171, threonine 201, phenylalanine 168, leucine 164, and leucine 167 that interact with the piperidine ring through hydrogen bonding and hydrophobic interactions [5].

Cooperative Hydrogen Bonding Effects

The formation of cooperative hydrogen bonding networks significantly enhances the stability and specificity of protein-ligand interactions. Research on sigma-1 receptor binding has demonstrated that compounds forming multiple hydrogen bonds simultaneously exhibit dramatically improved binding affinity compared to single hydrogen bond systems [8]. The formation of hydrogen bonds with multiple residues creates a network of interactions that provides both enthalpic stabilization and entropic advantage through reduced conformational flexibility [8].

The investigation of quadruple hydrogen bonding arrays has shown that cooperative effects can result in association constants exceeding 10^12 M^-1 in organic solvents [15]. While such extreme cooperativity is not typically observed in aqueous biological systems, the principles of cooperative hydrogen bonding remain relevant for optimizing binding affinity in drug design [15].

pH-Dependent Hydrogen Bonding

The pH-dependence of hydrogen bonding interactions provides an additional dimension for optimizing biological activity. The piperidine nitrogen has a typical pKa value around 10.7, making it predominantly protonated at physiological pH [11]. This protonation state affects both the hydrogen bond donor and acceptor capabilities of the molecule, with protonated forms typically exhibiting enhanced electrostatic interactions but reduced hydrogen bond acceptor ability [11].

The investigation of pH-dependent binding has revealed that compounds with multiple ionizable groups can exhibit complex pH-activity relationships [11]. The optimization of pKa values through electronic effects of substituents provides a mechanism for fine-tuning the pH-dependence of biological activity [11].

Pharmacophore Mapping for Target Binding

The systematic mapping of pharmacophore elements has provided a comprehensive framework for understanding the molecular basis of 4-aminopiperidine biological activity. This approach identifies the essential structural features required for binding and activity, enabling rational drug design and optimization strategies.

Essential Pharmacophore Elements

The core pharmacophore for 4-aminopiperidine derivatives consists of several critical elements that must be present for biological activity. The basic nitrogen center of the piperidine ring provides the essential electrostatic interaction capability, requiring central positioning for optimal binding geometry [16]. This nitrogen center typically engages in charge-charge interactions with negatively charged residues in the target binding site [16].

The hydrogen bond donor capability of the 4-amino group represents a second essential pharmacophore element, requiring positioning within 3-4 Angstroms of hydrogen bond acceptors in the target site [9]. The directional nature of hydrogen bonding necessitates precise geometric alignment for optimal interaction strength [9]. The hydrogen bond acceptor capability of the nitrogen lone pair provides additional binding affinity through complementary interactions with hydrogen bond donors in the target site [13].

Spatial Requirements and Constraints

The spatial arrangement of pharmacophore elements must satisfy strict geometric constraints for optimal binding. The investigation of binding site complementarity has revealed that the hydrophobic region formed by aromatic substituents must be positioned perpendicular to the primary binding plane to engage secondary hydrophobic pockets [16]. The optimal distance between the basic nitrogen center and hydrophobic elements has been determined to be 6-8 Angstroms for most targets [16].

The linker region connecting different pharmacophore elements requires optimization of both length and flexibility. Research has demonstrated that 2-5 carbon linkers provide optimal spatial arrangement for target interaction, with conjugated systems showing enhanced binding affinity [5]. The conformational flexibility of linkers must be balanced against the entropic penalty of binding, with moderate flexibility typically providing the best compromise [7].

Target-Specific Pharmacophore Variations

Different biological targets require distinct pharmacophore arrangements, reflecting the diversity of binding sites and interaction mechanisms. Sigma-1 receptor ligands require a pharmacophore consisting of a central amine site flanked by two hydrophobic domains, with the primary hydrophobic site binding aromatic groups and the secondary site providing selectivity [16]. This arrangement differs significantly from the pharmacophore requirements for monoamine oxidase inhibitors, which require electron-donating groups at specific positions for selectivity [5].

The investigation of cytochrome P450 binding has revealed that the pharmacophore must include elements for both binding and catalytic positioning [9]. The serine 119 interaction site represents a unique pharmacophore element specific to cytochrome P450 3A4, requiring hydrogen bond donor capability at a precise distance from the metabolically labile site [9].

Optimization Strategies Based on Pharmacophore Mapping

The systematic mapping of pharmacophore elements enables the development of rational optimization strategies. The maintenance of basicity while reducing pKa values represents a common optimization challenge, achievable through electronic effects of substituents [4]. The enhancement of hydrogen bond geometry through conformational constraints provides a mechanism for improving binding affinity without increasing molecular weight [10].

The incorporation of bioisosteric replacements guided by pharmacophore mapping has enabled the development of compounds with improved drug-like properties while maintaining biological activity [12]. The replacement of metabolically labile groups with stable bioisosteres, guided by pharmacophore constraints, represents a particularly valuable optimization strategy [12].

The balance between binding affinity and selectivity can be optimized through the modulation of secondary pharmacophore elements that interact with subtype-specific regions of the target binding site [8]. The systematic variation of these elements enables the development of compounds with improved therapeutic indices through enhanced selectivity profiles [8].

XLogP3

GHS Hazard Statements

H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive